Fenhexamid-d10

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

Matrix effects in LC-MS/MS analysis of fenhexamid residues cause signal suppression, leading to inaccurate quantification. Fenhexamid-d10 solves this as a perdeuterated SIL-IS with a +10 Da mass shift, ensuring robust spectral resolution and superior co-elution. • Eliminates matrix-induced ion suppression for reliable MRL compliance at 0.1 mg/kg • 97.9% isotopic purity minimizes natural isotope interference • Validated for multi-residue methods in grapes, tomatoes, strawberries, and wine

Molecular Formula C14H17Cl2NO2
Molecular Weight 312.256
CAS No. 1246815-53-1
Cat. No. B588317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenhexamid-d10
CAS1246815-53-1
SynonymsN-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide;  Decree-d10;  Elevate-d10;  KBR 2738-d10;  Teldor-d10; 
Molecular FormulaC14H17Cl2NO2
Molecular Weight312.256
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl
InChIInChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2
InChIKeyVDLGAVXLJYLFDH-CYHVTVHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenhexamid-d10 Isotope-Labeled Reference Standard


Fenhexamid-d10 (CAS 1246815-53-1) is a perdeuterated analog of the hydroxyanilide fungicide fenhexamid, characterized by the substitution of all 10 hydrogen atoms on the cyclohexane ring with deuterium [1]. It is utilized primarily as a stable isotope-labeled internal standard (SIL-IS) in analytical workflows [2]. The compound is classified as a deuterated reference standard [3].

Product Type Stable isotope-labeled internal standard (SIL-IS)
Labeling Perdeuterated (d10) on cyclohexane ring
Key Fit LC-MS/MS quantitation of fenhexamid in complex matrices

Why Fenhexamid-d10 Cannot Be Substituted by Unlabeled or Methyl-d3 Analogs


In quantitative LC-MS/MS analysis of complex matrices such as agricultural produce, food, or environmental samples, the use of unlabeled fenhexamid as an external standard yields inaccurate results due to severe matrix effects (signal suppression or enhancement) . While a surrogate internal standard like Fenhexamid-(methyl-d3) (CAS 2140327-31-5) provides some correction, its lower mass shift (only +3 Da) compared to Fenhexamid-d10's +10 Da renders it susceptible to spectral interference from the analyte's natural M+2 and M+3 isotopic peaks [1]. Furthermore, the perdeuterated Fenhexamid-d10 exhibits closer physicochemical similarity to the native analyte during sample workup than the methyl-deuterated analog, ensuring superior co-elution and recovery compensation .

Fenhexamid-d10
Unlabeled Fenhexamid
Lacks isotopic label; no matrix effect correction in MS workflows
Fenhexamid-d10
Fenhexamid-(methyl-d3)
+3 Da mass shift may not resolve natural M+2/M+3 isotopic peaks

Comparative Performance: Fenhexamid-d10 vs. Analogs


Isotopic Purity and Deuteration Completeness

Fenhexamid-d10 achieves a perdeuterated state with 97.9% isotopic purity as determined by mass spectrometry [1]. In contrast, Fenhexamid-(methyl-d3) carries only 3 deuterium labels on the methyl group. The higher deuteration completeness of Fenhexamid-d10 ensures a larger mass shift (+10 Da) and reduces the background contribution from the unlabeled analyte's natural isotopic abundance [2].

Isotopic Purity
Class-level
97.9% isotopic purity (d10) vs. methyl-d3: ≥98.0% HPLC (isotopic purity not specified)
Supports LLOQ and spectral resolution endpoints
Class-level inference; validate per instrument
Isotopic Purity Stable Isotope Labeling Mass Spectrometry

Chemical Purity and Chromatographic Suitability

Fenhexamid-d10 meets a purity specification of 97% as determined by thin-layer chromatography (TLC), with a reported retention factor (Rf) of 0.75 under defined conditions (SiO2, Dichloromethane:Methanol = 9:1) [1]. While unlabeled fenhexamid analytical standards are also available with similar purity (e.g., Fenhexamid PESTANAL®), Fenhexamid-d10 provides the essential isotopic labeling necessary for MS-based quantitation, which unlabeled fenhexamid cannot provide .

Chemical Purity
Specification review
97% by TLC (Rf 0.75); unlabeled fenhexamid: typically >98% HPLC
Supports chromatographic suitability review
TLC-based; verify with HPLC if required
Chromatographic Purity TLC Analytical Chemistry

Molecular Weight Shift and Spectral Resolution

The molecular weight of Fenhexamid-d10 is 312.26 g/mol, exactly 10 Da higher than unlabeled fenhexamid (302.20 g/mol) [1]. This +10 Da shift, resulting from perdeuteration of the cyclohexane ring, provides a clear MS/MS window that eliminates cross-talk from the analyte's natural isotopic envelope. In comparison, Fenhexamid-(methyl-d3) offers only a +3 Da shift, which may be insufficient to resolve the analyte's M+2 and M+3 isotopic peaks in some instruments, leading to potential quantification bias [2].

Mass Shift
Class-level
+10 Da (312.26 g/mol) vs. methyl-d3: +3 Da
Supports spectral resolution and quantification accuracy
Class-level principle; instrument-specific validation recommended
Isotope Dilution Mass Spectrometry Spectral Resolution Quantitative Analysis

Matrix Effect Compensation in Complex Samples

The use of Fenhexamid-d10 as an internal standard in IDMS workflows is designed to correct for variable matrix effects (ion suppression or enhancement) commonly observed in pesticide residue analysis using LC-ESI-MS . While direct head-to-head recovery data comparing Fenhexamid-d10 and Fenhexamid-(methyl-d3) are not publicly available, it is a class-level principle that a perdeuterated analog with near-identical physicochemical properties to the native analyte provides optimal compensation for extraction losses and ionization variability [1]. Studies on fenhexamid recovery using non-deuterated standards report recoveries of 85-99% [2]; the use of Fenhexamid-d10 as an internal standard is intended to improve method accuracy and precision beyond what external calibration with unlabeled standards can achieve.

Matrix Effect Correction
Class-level
Perdeuterated analog co-elutes with native analyte, compensates for ion suppression
Supports IDMS method development
Class-level inference; matrix-specific validation required
Matrix Effects IDMS Method Validation

Application Scenarios for Fenhexamid-d10


Regulatory Pesticide Residue Analysis in Fruits and Vegetables

In multi-residue LC-MS/MS methods for monitoring fenhexamid in grapes, tomatoes, strawberries, and other high-water content crops, Fenhexamid-d10 serves as an essential SIL-IS. Its +10 Da mass shift provides robust spectral resolution, while its perdeuterated structure ensures accurate correction for matrix-induced ion suppression, enabling reliable quantification at or below the Maximum Residue Limit (MRL) of 0.1 mg/kg set by regulatory bodies [1].

Environmental Fate and Dissipation Studies

For studies tracking the degradation and leaching of fenhexamid in agricultural fields, Fenhexamid-d10 is used in isotope dilution methods to precisely quantify trace-level residues. The high isotopic purity (97.9%) minimizes interference from naturally occurring isotopes, allowing for accurate measurement of dissipation kinetics and identification of transformation products [2].

Food Processing and Fermentation Research

In investigations of fenhexamid behavior during food processing (e.g., winemaking, strawberry jam production), Fenhexamid-d10 is added as an internal standard to correct for analyte losses during complex sample preparation. Studies have shown that unlabeled fenhexamid recovery can range from 85% to 99% in such matrices; the use of a deuterated internal standard is critical for achieving the high precision required for processing factor calculations [3].

Pharmacokinetic and Metabolism Studies

In metabolism studies using in vitro models (e.g., liver microsomes, hepatocytes) or in vivo exposure assessments, Fenhexamid-d10 acts as a tracer for quantitative analysis. Its deuterium labeling allows for the simultaneous tracking of the parent compound and its metabolites without the need for radiolabeling, while also providing a co-eluting internal standard that compensates for biological matrix effects in LC-MS/MS assays [4].

Application
Selection Property
Validation Focus
Pesticide residue analysis in fruits and vegetables
High isotopic purity & +10 Da mass shift
Matrix-effect correction & spectral resolution
Environmental fate and dissipation studies
Perdeuterated tracer for precise quantification
Trace-level quantification without isotopic interference
Food processing and fermentation research
Co-eluting internal standard for recovery compensation
Precision in processing factor calculations
PK and metabolism studies
Stable isotope-labeled tracer for LC-MS/MS
Biological matrix effect correction in assays

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